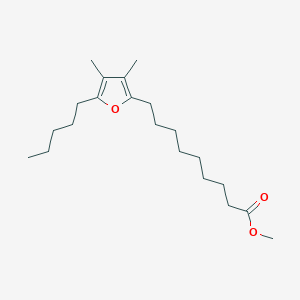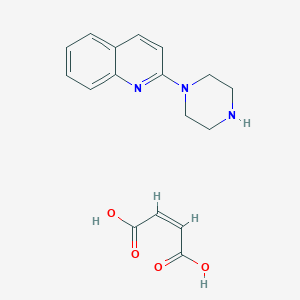
马来酸奎帕嗪
描述
马来酸奎帕嗪是一种属于哌嗪类化合物的化合物,以其5-羟色胺能特性而闻名。它主要用于科学研究,而非医学应用。 马来酸奎帕嗪作为5-羟色胺受体激动剂,特别靶向5-HT2A和5-HT3亚型 .
科学研究应用
马来酸奎帕嗪在科学研究中有多种应用:
化学: 它被用作涉及5-羟色胺受体激动剂的研究中的参考化合物。
生物学: 马来酸奎帕嗪用于研究5-羟色胺受体功能和信号通路。
医学: 虽然没有临床应用,但它在药理学研究中用作工具,以了解5-羟色胺受体活化的影响。
作用机制
马来酸奎帕嗪通过与5-羟色胺受体,特别是5-HT2A和5-HT3亚型结合而发挥作用 . 这种结合会导致下游信号通路的激活,从而导致各种生理和药理学效应。 该化合物对5-羟色胺受体的作用会影响神经传递、平滑肌收缩和其他5-羟色胺介导的进程 .
生化分析
Biochemical Properties
Quipazine maleate acts as a serotonin receptor agonist, particularly targeting the 5-HT2A and 5-HT3 receptor subtypes . It interacts with serotonin receptors, leading to the modulation of serotonin levels in the brain. This interaction is crucial for understanding the compound’s role in biochemical reactions. Quipazine maleate also inhibits the reuptake of serotonin, thereby increasing its availability in the synaptic cleft . The compound’s interaction with serotonin receptors and transporters highlights its significance in neurotransmission and related biochemical pathways.
Cellular Effects
Quipazine maleate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to promote the proliferation and apoptosis of certain cell types, such as human hepatocyte strains . Additionally, quipazine maleate affects cell signaling pathways by stimulating serotonin receptors, leading to downstream effects on gene expression and cellular metabolism. These cellular effects are essential for understanding the compound’s impact on different cell types and their functions.
Molecular Mechanism
The molecular mechanism of quipazine maleate involves its binding interactions with serotonin receptors. By acting as an agonist, quipazine maleate activates these receptors, leading to a cascade of intracellular events. This activation can result in the modulation of various signaling pathways, enzyme activities, and gene expression patterns . The compound’s ability to inhibit serotonin reuptake further enhances its effects on neurotransmission and related molecular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of quipazine maleate can vary over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that quipazine maleate can maintain its activity for extended periods, although its effects may diminish over time due to degradation . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of quipazine maleate can vary with different dosages in animal models. Studies have shown that low doses of the compound can produce significant effects on serotonin receptor activation and related cellular processes . Higher doses may lead to toxic or adverse effects, such as nausea and gastrointestinal discomfort . Identifying the optimal dosage range is essential for maximizing the compound’s benefits while minimizing potential side effects.
Metabolic Pathways
Quipazine maleate is involved in several metabolic pathways, primarily related to serotonin metabolism. The compound interacts with enzymes and cofactors involved in serotonin synthesis, degradation, and transport . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in neurotransmission and related biochemical processes.
Transport and Distribution
Within cells and tissues, quipazine maleate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . These interactions can influence the compound’s localization and accumulation, affecting its overall activity and function.
Subcellular Localization
Quipazine maleate’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects on cellular processes . Understanding its subcellular localization is important for elucidating the mechanisms underlying its activity and function.
准备方法
合成路线和反应条件
奎帕嗪是通过使2-氯喹啉与哌嗪反应合成的 . 反应通常涉及在回流条件下,将反应物在合适的溶剂中加热。然后通过重结晶或其他纯化技术对产物进行纯化,以获得马来酸奎帕嗪。
工业生产方法
虽然马来酸奎帕嗪的具体工业生产方法没有广泛记录,但合成通常遵循与实验室规模制备相同的原理。该工艺涉及放大反应,同时确保适当控制反应条件,以保持产品质量和产量。
化学反应分析
反应类型
马来酸奎帕嗪会发生各种化学反应,包括:
氧化: 奎帕嗪可以在特定条件下被氧化,形成相应的喹啉衍生物。
还原: 还原反应可以改变喹啉环或哌嗪部分。
取代: 奎帕嗪可以发生取代反应,特别是在喹啉环上,形成各种衍生物。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用锂铝氢化物或硼氢化钠等还原剂。
取代: 取代反应通常涉及卤化剂或亲核试剂,在受控条件下进行。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生喹啉N-氧化物,而还原可以产生各种还原的喹啉衍生物。
相似化合物的比较
类似化合物
2C-B-PP: 另一种具有5-羟色胺能特性的哌嗪衍生物。
6-硝基奎帕嗪: 一种具有类似受体结合特性的奎帕嗪衍生物。
萘基哌嗪: 一种具有结构相似性和5-羟色胺能活性的化合物.
独特性
马来酸奎帕嗪因其对5-HT2A和5-HT3受体的特定结合亲和力而独一无二,使其成为5-羟色胺受体研究中宝贵的工具。 它能够产生独特的药理学效应,例如在动物研究中产生头部抽搐反应,使其有别于其他类似化合物 .
属性
IUPAC Name |
(Z)-but-2-enedioic acid;2-piperazin-1-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.C4H4O4/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16;5-3(6)1-2-4(7)8/h1-6,14H,7-10H2;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJJDHZHSCTBII-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4774-24-7 (Parent) | |
| Record name | Quipazine maleate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005786685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3045190 | |
| Record name | Quipazine maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5786-68-5 | |
| Record name | Quinoline, 2-(1-piperazinyl)-, (2Z)-2-butenedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5786-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quipazine maleate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005786685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | QUIPAZINE MALEATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758469 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quipazine maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-piperazinyl)quinoline maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.832 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUIPAZINE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY444CK9IG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





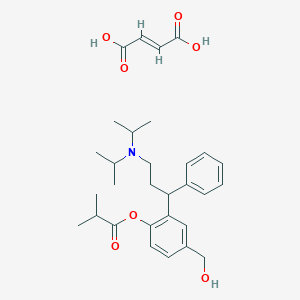
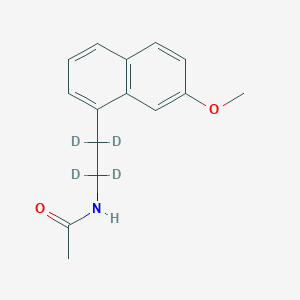


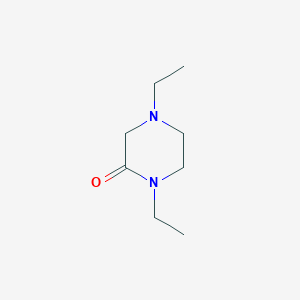
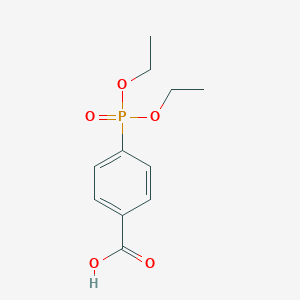
![(2S,3S)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine](/img/structure/B129805.png)
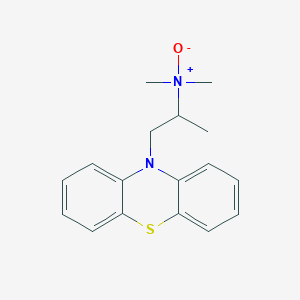
![5-[2-oxo-1-phenyl-3-(pyridin-4-ylmethyl)indol-3-yl]pentanenitrile](/img/structure/B129811.png)
